molecular formula C7H5BrO3 B084375 3-Bromo-4-hydroxybenzoic acid CAS No. 14348-41-5

3-Bromo-4-hydroxybenzoic acid

Cat. No. B084375
Key on ui cas rn: 14348-41-5
M. Wt: 217.02 g/mol
InChI Key: XMEQDAIDOBVHEK-UHFFFAOYSA-N
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Patent
US04287085

Procedure details

50 g (0.37 mol) of commercially available p-hydroxybenzoic acid was dissolved in 370 ml glacial acetic acid by heating with stirring. Heating was continued after the acid dissolved and 59 g (0.37 mol) bromine dissolved in 60 ml glacial acetic acid was rapidly added to the boiling solution to avoid bumping. The solution was refluxed for six hours with continuing stirring. Following reflux, the reaction solution was permitted to stand and cooled to room temperature. The cooled solution was poured into two liters of cold water. A white precipitate was formed. The white crystals were filtered by suction and were recrystalized with glacial acetic acid to yield 55.2 g of purified 3-bromo-4-hydroxybenzoic acid. The calculated yield was 70.3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[Br:11]Br.O>C(O)(=O)C>[Br:11][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:2]=1[OH:1])[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
370 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
59 g
Type
reactant
Smiles
BrBr
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
Heating
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
was rapidly added to the boiling solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for six hours
Duration
6 h
STIRRING
Type
STIRRING
Details
with continuing stirring
TEMPERATURE
Type
TEMPERATURE
Details
Following reflux
CUSTOM
Type
CUSTOM
Details
A white precipitate was formed
FILTRATION
Type
FILTRATION
Details
The white crystals were filtered by suction
CUSTOM
Type
CUSTOM
Details
were recrystalized with glacial acetic acid

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 55.2 g
YIELD: PERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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